molecular formula C12H10N2S B189665 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 25968-20-1

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No. B189665
CAS RN: 25968-20-1
M. Wt: 214.29 g/mol
InChI Key: DCMZKFFVBKTHRE-UHFFFAOYSA-N
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Description

“3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C12H10N2S . It is also known as “3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” with a molecular weight of 258.3 .


Synthesis Analysis

The synthesis of “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” involves several steps. The compound can be prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . In another study, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their anticancer activities .


Molecular Structure Analysis

The InChI code for “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is 1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) .

properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZKFFVBKTHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319826
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

CAS RN

25968-20-1
Record name NSC351164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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Reactant of Route 5
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Reactant of Route 6
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Citations

For This Compound
2
Citations
LT Maillard, S Bertout, O Quinonéro, G Akalin… - Bioorganic & medicinal …, 2013 - Elsevier
Eighteen new hydrazino-1,3-thiazole derivatives were evaluated against 8 strains of multi-resistant Candida spp. Introduction of an indolyl moiety linked to the hydrazone function …
Number of citations: 53 www.sciencedirect.com
MN Bhoi, MA Borad, HD Patel - Synthetic Communications, 2014 - Taylor & Francis
Benzothiazole is used as a building block in organic synthesis, which serves as a key template for the development of various therapeutic agents and shows a wide spectrum of activities…
Number of citations: 39 www.tandfonline.com

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